molecular formula C18H23N3O3 B2963313 1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea CAS No. 1208519-52-1

1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea

Cat. No.: B2963313
CAS No.: 1208519-52-1
M. Wt: 329.4
InChI Key: JLNMHUWZDYXZNE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is a synthetic organic compound characterized by the presence of a benzyl group, a furan ring, and a morpholinoethyl moiety attached to a urea backbone

Scientific Research Applications

1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its specific biological targets and interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea typically involves the reaction of benzyl isocyanate with 2-(furan-2-yl)-2-morpholinoethanamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(2-(furan-2-yl)ethyl)urea: Similar structure but lacks the morpholino group.

    1-Benzyl-3-(2-(thiophen-2-yl)-2-morpholinoethyl)urea: Contains a thiophene ring instead of a furan ring.

    1-Benzyl-3-(2-(pyridin-2-yl)-2-morpholinoethyl)urea: Contains a pyridine ring instead of a furan ring.

Uniqueness

1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is unique due to the presence of both the furan ring and the morpholinoethyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzyl-3-[2-(furan-2-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-18(19-13-15-5-2-1-3-6-15)20-14-16(17-7-4-10-24-17)21-8-11-23-12-9-21/h1-7,10,16H,8-9,11-14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNMHUWZDYXZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NCC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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